Parogrelil hydrochloride
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Overview
Description
Preparation Methods
The synthesis of parogrelil hydrochloride involves the formation of its core structure, 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride . The synthetic route typically includes the following steps:
Formation of the pyridazinone core: This involves the reaction of appropriate brominated and chlorinated precursors under controlled conditions.
Substitution reactions:
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
Parogrelil hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions are common in its synthesis, particularly for introducing the propoxy and pyridin-3-ylmethyl groups.
Common reagents used in these reactions include brominated and chlorinated precursors, nucleophiles, and acids for the formation of the hydrochloride salt. Major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Parogrelil hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying phosphodiesterase inhibitors and their synthesis.
Biology: It is used in research on cellular signaling pathways involving cyclic adenosine monophosphate (cAMP).
Medicine: Its primary application is in the treatment of intermittent claudication, but it also shows potential in treating asthma and other cardiovascular diseases
Mechanism of Action
Parogrelil hydrochloride exerts its effects by inhibiting phosphodiesterase 3 (PDE3), an enzyme that breaks down cAMP. By inhibiting PDE3, this compound increases cAMP levels, leading to vasodilation and inhibition of platelet aggregation. This mechanism is beneficial in conditions like intermittent claudication, where improved blood flow and reduced platelet aggregation are desired .
Comparison with Similar Compounds
Parogrelil hydrochloride is compared with other PDE3 inhibitors such as cilostazol. While both compounds inhibit PDE3, this compound has shown greater potency in inhibiting PDE3 and platelet aggregation . Similar compounds include:
Cilostazol: Another PDE3 inhibitor used for intermittent claudication.
Milrinone: A PDE3 inhibitor used in heart failure treatment.
This compound stands out due to its higher potency and potential for broader therapeutic applications .
Properties
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
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CAS No. |
139145-84-9 |
Molecular Formula |
C19H19BrCl2N4O2 |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
InChI Key |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Origin of Product |
United States |
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